molecular formula C12H10O7 B11943107 Ethyl 4,5,7-trihydroxy-2-oxo-2H-1-benzopyran-6-carboxylate CAS No. 16534-79-5

Ethyl 4,5,7-trihydroxy-2-oxo-2H-1-benzopyran-6-carboxylate

Cat. No.: B11943107
CAS No.: 16534-79-5
M. Wt: 266.20 g/mol
InChI Key: PXPLWDFHEMPLOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base, such as sodium ethoxide . The reaction typically proceeds under reflux conditions in ethanol, yielding the desired chromene derivative.

Industrial Production Methods

In an industrial setting, the production of ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the scavenging of free radicals and inhibition of oxidative stress. The compound’s anticancer effects are believed to result from the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

These compounds share the chromene core structure but differ in their substituents, which can significantly impact their chemical and biological properties. Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate is unique due to the presence of multiple hydroxyl groups, which contribute to its enhanced antioxidant activity .

Properties

CAS No.

16534-79-5

Molecular Formula

C12H10O7

Molecular Weight

266.20 g/mol

IUPAC Name

ethyl 4,5,7-trihydroxy-2-oxochromene-6-carboxylate

InChI

InChI=1S/C12H10O7/c1-2-18-12(17)10-5(13)3-7-9(11(10)16)6(14)4-8(15)19-7/h3-4,13-14,16H,2H2,1H3

InChI Key

PXPLWDFHEMPLOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1O)OC(=O)C=C2O)O

Origin of Product

United States

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